

Application Notes and Protocols for N-methylpyridine-2-carboxamide Reactions

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Compound of Interest

Compound Name: **N-methylpyridine-2-carboxamide**

Cat. No.: **B122734**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving **N-methylpyridine-2-carboxamide**, a versatile building block in medicinal chemistry and drug discovery. The pyridine carboxamide scaffold is a privileged structure found in numerous pharmacologically active compounds. The N-methylation of the amide can significantly influence a molecule's properties, including its potency, selectivity, and metabolic stability.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **N-methylpyridine-2-carboxamide** (CAS: 6144-78-1) is presented below. This data is crucial for its identification, purification, and characterization.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ N ₂ O	[1]
Molecular Weight	136.15 g/mol	[1]
Appearance	White to off-white solid	[2]
IUPAC Name	N-methylpyridine-2-carboxamide	[3]
Canonical SMILES	CNC(=O)C1=CC=CC=N1	[3]
Solubility	Moderately soluble in polar solvents	[2]

Spectroscopic Data:

Spectrum Type	Key Peaks/Shifts
¹ H NMR	Data not explicitly found for the target molecule in the search results. Typical shifts for related structures suggest peaks for the methyl group, and aromatic protons on the pyridine ring.
¹³ C NMR	Data not explicitly found for the target molecule in the search results. Expected signals would include the methyl carbon, aromatic carbons, and the carbonyl carbon.
FTIR (cm ⁻¹)	Data not explicitly found. Expected peaks include N-H stretch (if any secondary amine is present), C-H stretches (aromatic and aliphatic), C=O stretch (amide), and C=N/C=C stretches (pyridine ring).
Mass Spectrum (m/z)	Expected molecular ion peak [M] ⁺ at approximately 136.15.

Experimental Protocols

Detailed methodologies for the synthesis of **N-methylpyridine-2-carboxamide** are provided below, covering both the classical acyl chloride method and modern peptide coupling techniques.

Protocol 1: Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of picolinic acid to its highly reactive acyl chloride, followed by amidation with methylamine.

Step 1: Formation of Picolinoyl Chloride

Materials:

- Picolinic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
- Catalytic N,N-Dimethylformamide (DMF)
- Round-bottom flask with reflux condenser and gas inlet
- Magnetic stirrer and heating mantle

Procedure:

- To a solution of picolinic acid in the anhydrous solvent, add a catalytic amount of DMF.
- Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at 0 °C.
- Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride, which can be used directly in the next step.

Step 2: Amidation with Methylamine

Materials:

- Picolinoyl chloride (from Step 1)
- Methylamine (solution in THF or as a gas)
- Anhydrous solvent (e.g., DCM or THF)
- Base (e.g., Triethylamine or Pyridine)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- Dissolve the crude picolinoyl chloride in the anhydrous solvent.
- Cool the solution to 0 °C.
- Slowly add a solution of methylamine and the base to the reaction mixture.
- Stir the reaction at room temperature until completion.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **N-methylpyridine-2-carboxamide**.

Protocol 2: Synthesis using Peptide Coupling Agents (HATU)

This one-pot protocol utilizes a peptide coupling agent to facilitate the direct formation of the amide bond between picolinic acid and methylamine under milder conditions.

Materials:

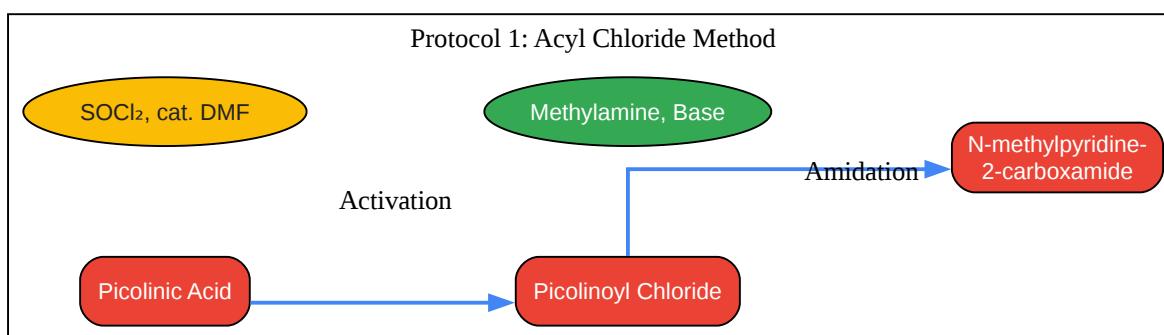
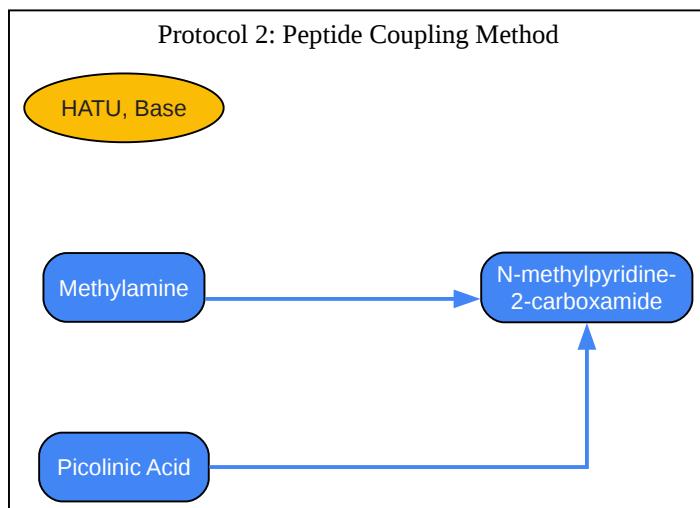
- Picolinic acid
- Methylamine hydrochloride
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Anhydrous N,N-Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- Dissolve picolinic acid in anhydrous DMF in a round-bottom flask.
- Add methylamine hydrochloride to the solution.
- Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the mixture and stir for a few minutes to liberate the free amine.
- Add HATU (1.1-1.5 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the synthesis workflows for **N-methylpyridine-2-carboxamide**.



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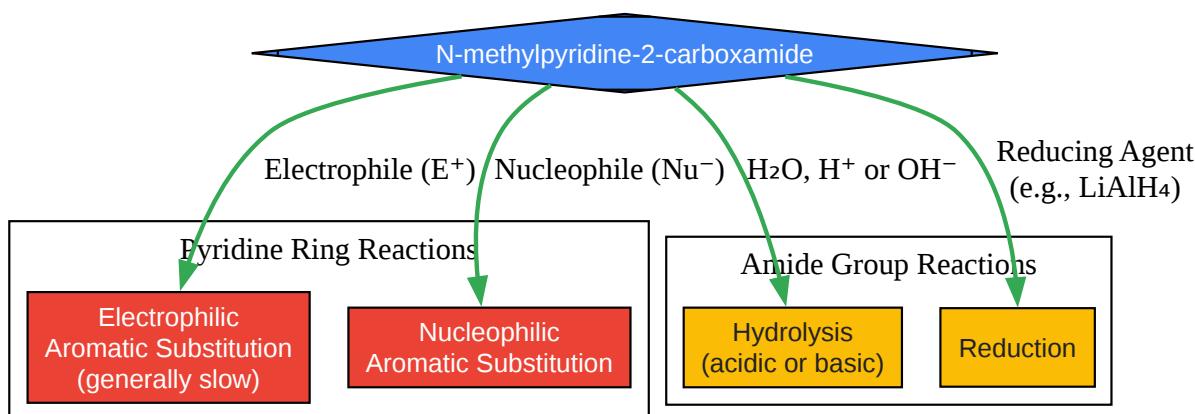
Caption: Synthesis workflows for **N-methylpyridine-2-carboxamide**.

Reactions of **N-methylpyridine-2-carboxamide**

The reactivity of **N-methylpyridine-2-carboxamide** is primarily dictated by the pyridine ring and the amide functionality.

- Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the N-methylcarboxamide group at the 2-position can influence the regioselectivity of such reactions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The reactivity can be further enhanced by N-alkylation of the pyridine nitrogen to form a pyridinium salt.
- Amide Group Reactivity: The amide group itself is relatively stable. The nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen less nucleophilic. However, the amide N-H proton (in the case of the non-methylated precursor) can be deprotonated with a strong base to form an amidate, which is a potent nucleophile for reactions like N-alkylation. The carbonyl oxygen can be protonated under acidic conditions, activating the carbonyl carbon towards nucleophilic attack.

The following diagram illustrates the general reactivity of the **N-methylpyridine-2-carboxamide** scaffold.



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Caption: General reactivity of **N-methylpyridine-2-carboxamide**.

Applications in Drug Discovery

Pyridine carboxamide derivatives are of significant interest in drug discovery due to their diverse biological activities. While specific biological data for **N-methylpyridine-2-carboxamide** is not extensively detailed in the provided search results, the broader class of compounds has been investigated for various therapeutic applications. For instance, a structural isomer, N1-methyl-2-pyridone-5-carboxamide, is a known metabolite of nicotinamide adenine dinucleotide (NAD) and has been implicated in chronic kidney disease. Other pyridine carboxamide derivatives have shown potential as anti-inflammatory agents, and inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold. The synthesis and derivatization of **N-methylpyridine-2-carboxamide** are therefore valuable for generating compound libraries for screening against a wide range of biological targets.

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